

2-Cyclohexylamino-1-phenylethanol molecular structure and stereochemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Cyclohexylamino-1-phenylethanol

Cat. No.: B1346031

[Get Quote](#)

In-Depth Technical Guide: 2-Cyclohexylamino-1-phenylethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, synthesis, and potential pharmacological significance of **2-Cyclohexylamino-1-phenylethanol**. This document is intended to serve as a core resource for researchers and professionals engaged in drug discovery and development.

Molecular Structure and Properties

2-Cyclohexylamino-1-phenylethanol is a β -amino alcohol with the molecular formula $C_{14}H_{21}NO$ and a molecular weight of 219.32 g/mol .^{[1][2][3][4]} Its structure features a central ethanol backbone substituted with a phenyl group at the C1 position and a cyclohexylamino group at the C2 position. The presence of a hydroxyl group and a secondary amine imparts both hydrogen-bond donor and acceptor capabilities, influencing its physicochemical properties such as solubility and potential for biological interactions.

Table 1: Chemical Identifiers and Properties

Property	Value	Reference
IUPAC Name	2-(Cyclohexylamino)-1-phenylethan-1-ol	
Synonyms	Benzenemethanol, α -[(cyclohexylamino)methyl]-; α -Benzyl alcohol, α -(cyclohexylamino)methyl)-	[1] [2]
CAS Number	6589-48-6	[1] [2] [3]
Molecular Formula	C ₁₄ H ₂₁ NO	[1] [2] [3]
Molecular Weight	219.3226 g/mol	[1] [2]
InChI	InChI=1S/C14H21NO/c16-14(12-7-3-1-4-8-12)11-15-13-9-5-2-6-10-13/h1,3-4,7-8,13-16H,2,5-6,9-11H2	[1] [2]
InChIKey	ISYFTHDLBGNHQW-UHFFFAOYSA-N	[1] [2]

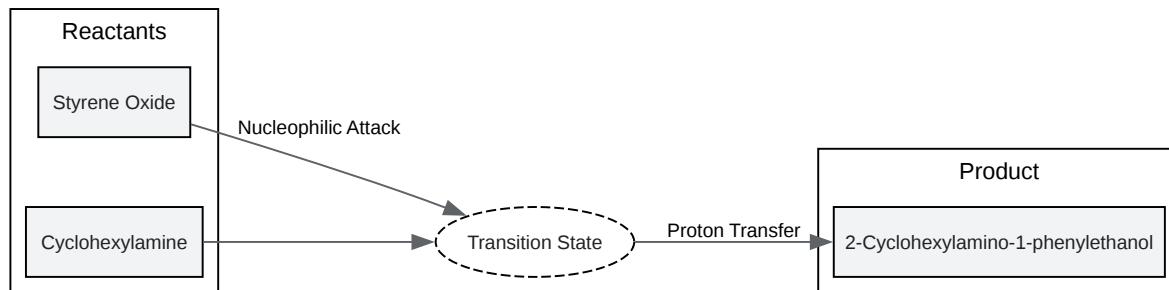
Spectroscopic data, including infrared (IR) and mass spectra, are available through the NIST WebBook, providing foundational data for the characterization of this compound.[\[1\]](#)[\[2\]](#)

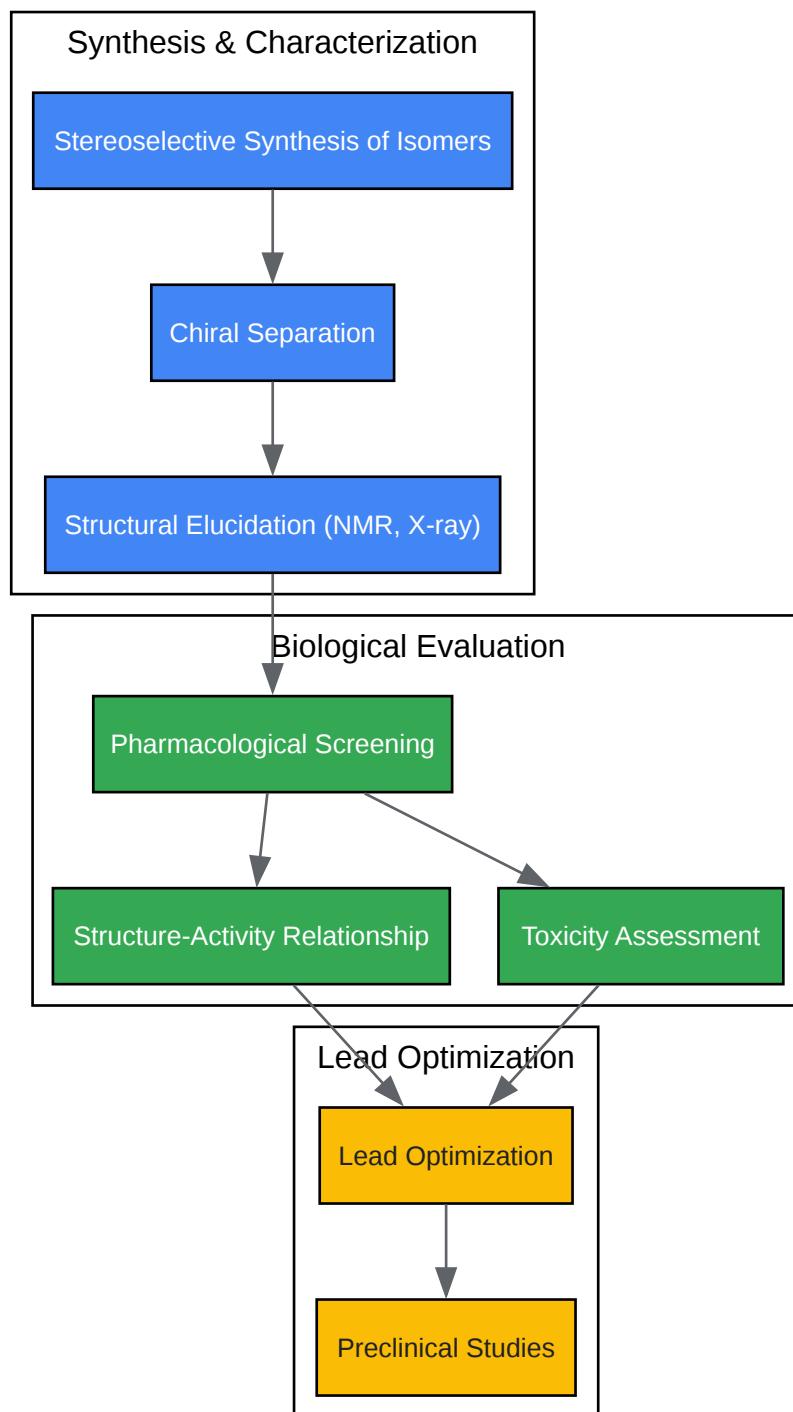
Stereochemistry

The molecular structure of **2-Cyclohexylamino-1-phenylethanol** contains two chiral centers:

- C1: The carbon atom bonded to the phenyl group and the hydroxyl group.
- C2: The carbon atom bonded to the cyclohexylamino group.

The presence of two stereocenters gives rise to a total of four possible stereoisomers, existing as two pairs of enantiomers: (1R,2R) and (1S,2S), and (1R,2S) and (1S,2R). These stereoisomers are diastereomers of each other. The specific three-dimensional arrangement of the substituents at these chiral centers is critical as it can significantly influence the molecule's interaction with chiral biological targets such as enzymes and receptors.


The synthesis of a specific stereoisomer requires stereoselective synthetic methods. Without such control, a racemic or diastereomeric mixture will be produced. The separation of these stereoisomers can be achieved through chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.


Synthesis

The synthesis of **2-Cyclohexylamino-1-phenylethanol**, as a β -amino alcohol, can be approached through several established synthetic routes. A common and direct method involves the ring-opening of an epoxide with an amine.

Proposed Synthetic Pathway: Epoxide Ring-Opening

A likely synthetic route to **2-Cyclohexylamino-1-phenylethanol** is the nucleophilic attack of cyclohexylamine on styrene oxide. This reaction typically proceeds via an SN_2 mechanism.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Cyclohexylamino-1-phenylethanol [webbook.nist.gov]
- 2. 2-Cyclohexylamino-1-phenylethanol [webbook.nist.gov]
- 3. scbt.com [scbt.com]
- 4. 2-Cyclohexylamino-1-phenylethanol (CAS 6589-48-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- To cite this document: BenchChem. [2-Cyclohexylamino-1-phenylethanol molecular structure and stereochemistry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1346031#2-cyclohexylamino-1-phenylethanol-molecular-structure-and-stereochemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com